2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
[4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C14H13N3OS/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-19-14(16-13)17-15/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
CWNAQJOXVIYIKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)NN |
Origin of Product |
United States |
Preparation Methods
Optimization Studies
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Ethanol | 68% → 74% | |
| Temperature | 90°C | 63% → 71% | |
| Reaction Time | 8–9 hours | 66% → 74% | |
| Catalyst | Sodium Acetate | 61% → 68% |
Substituting ethanol with dioxane increases solubility of aromatic intermediates but requires higher temperatures (90°C). Prolonged reflux (>10 hours) diminishes yields due to byproduct formation.
Thiosemicarbazone Cyclization with Substituted Phenacyl Bromides
Scope of Phenacyl Bromide Derivatives
Variation of the phenacyl bromide substituent allows access to diverse analogs (Table 2). Electron-withdrawing groups (e.g., -NO₂, -Br) enhance reaction rates but may reduce yields due to steric effects.
| Phenacyl Bromide Substituent | Yield (%) | Reaction Time (h) | Source |
|---|---|---|---|
| 4-OCH₃-Ph | 74 | 8 | |
| 4-Cl-Ph | 68 | 9 | |
| 4-NO₂-Ph | 61 | 10 | |
| 3,4-(Cl)₂-Ph | 58 | 11 |
Solvent and Catalytic Effects
- Polar aprotic solvents : Dimethylformamide (DMF) accelerates cyclization but necessitates rigorous drying.
- Acid catalysts : Hydrochloric acid (1–2 mol%) in ethanol improves regioselectivity, minimizing dimerization.
Alternative Route: Hydrazinecarbothioamide Condensation
Stepwise Synthesis
An alternative approach involves pre-forming hydrazinecarbothioamide before cyclization:
Advantages Over One-Pot Methods
- Enables characterization of intermediates for quality control.
- Higher purity (≥95% by HPLC) compared to one-pot methods.
Microwave-Assisted Synthesis
Rapid Cyclization Under Microwave Irradiation
Recent adaptations employ microwave irradiation (150 W, 100°C) to reduce reaction times from 8–9 hours to 20–30 minutes. This method achieves comparable yields (70–72%) while minimizing thermal degradation.
Limitations
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield (%) | Time Efficiency | Scalability |
|---|---|---|---|
| One-Pot Two-Step | 68–74 | High | Excellent |
| Stepwise Condensation | 63–74 | Moderate | Good |
| Microwave-Assisted | 70–72 | Very High | Limited |
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Synthesis of 2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole
The synthesis of this compound typically involves the Hantzsch condensation method, which allows for the efficient formation of thiazole derivatives. The introduction of the hydrazine moiety at the 2-position and the methoxynaphthalene group at the 4-position enhances the compound's biological activity. The structural characterization is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising results in inhibiting the growth of human carcinoma cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for related thiazole derivatives indicate effective cytotoxicity comparable to established chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Various studies have demonstrated that hydrazinothiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from hydrazinothiazoles have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations indicating potent antimicrobial effects .
Antifungal Activity
In addition to its antibacterial properties, this compound has been explored for antifungal applications:
- Activity Against Fungal Strains : Research has highlighted that certain thiazole derivatives can inhibit fungal growth, particularly against Candida species. The presence of specific functional groups enhances binding affinity to fungal enzymes, which is crucial for developing effective antifungal agents .
Case Studies
Several studies illustrate the compound's potential in drug development:
- Anticancer Research : A study reported on the synthesis and evaluation of various thiazole derivatives for their anticancer properties showed that compounds similar to this compound exhibited IC50 values lower than those of some conventional chemotherapy drugs, suggesting their potential as alternative treatments .
- Antimicrobial Screening : In a comprehensive screening of hydrazinothiazole derivatives against multiple bacterial strains, several compounds demonstrated significant antimicrobial activity, leading to recommendations for further development as therapeutic agents in infectious diseases .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include other 2-hydrazinylthiazole derivatives with varying aromatic substituents (Table 1).
Table 1: Comparison of 2-Hydrazinylthiazole Derivatives
Key Observations:
- Substituent Position : The position of the methoxy group significantly impacts physical properties. For example, 5c (para-methoxy) exhibits a higher melting point (188°C) and yield (87%) compared to 5d (meta-methoxy, 140°C, 44% yield), suggesting para-substitution improves crystallinity and reaction efficiency .
- This may enhance membrane permeability and target binding in biological systems .
- Biological Activity : Compound 2q, which shares the 6-methoxynaphthalene motif but includes a hydrazone linkage, demonstrated aromatase inhibition comparable to letrozole, a clinically used drug . This suggests that the target compound’s hydrazinyl-thiazole core could synergize with the naphthalene group for similar bioactivity.
Spectroscopic and Analytical Data
- IR Spectroscopy : NH₂ stretches (3300–3370 cm⁻¹) and C=N/C=S vibrations (1600–1250 cm⁻¹) are consistent across analogs .
- NMR Spectroscopy : Aromatic protons in the naphthalene system (δ 6.5–8.0 ppm) and hydrazinyl protons (δ 10–11 ppm) are characteristic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for compound 4 in ) confirm molecular weights .
Implications for Drug Design
- Lipophilicity : The 6-methoxynaphthalene group may improve blood-brain barrier penetration compared to smaller aromatic substituents.
- Hydrogen Bonding: The hydrazinyl group can act as a hydrogen bond donor/acceptor, critical for target engagement .
Biological Activity
2-Hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole, a thiazole derivative, has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential in pharmacology, particularly in developing antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antitubercular, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 273.34 g/mol. It features a thiazole ring fused with a hydrazine moiety and a methoxynaphthalene substituent, which contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study synthesized several thiazole derivatives and evaluated their antibacterial efficacy against various bacterial strains. Notably, compounds containing electron-withdrawing groups showed enhanced antibacterial activity. The following table summarizes the antibacterial activity of selected derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5c | E. coli | 50 μg/mL |
| 5e | S. aureus | 25 μg/mL |
| 5g | P. aeruginosa | 100 μg/mL |
| 5h | K. pneumoniae | 75 μg/mL |
These results demonstrate that the structural modifications in the thiazole derivatives significantly impact their antibacterial potency .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. A study reported that certain derivatives displayed moderate to potent activity against the H37Rv strain of M. tuberculosis, with MIC values ranging from 100 μg/mL to as low as 50 μg/mL for the most active compounds. The presence of specific functional groups was correlated with increased efficacy .
Case Studies
- Synthesis and Evaluation : A series of novel thiazoles were synthesized through acid hydrolysis and condensation reactions. Among these, compound 5d showed notable antitubercular activity, highlighting the importance of structural features in enhancing biological efficacy .
- In Vitro Studies : In vitro assays demonstrated that several synthesized thiazole derivatives inhibited the growth of M. tuberculosis effectively. The study utilized a Luciferase reporter mycobacteriophage assay to quantify the inhibition levels, revealing that compounds with specific substitutions exhibited higher activity compared to standard drugs .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. In vitro studies assessed their cytotoxic effects on various cancer cell lines, including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). The results indicated significant growth inhibition in these cell lines, with IC50 values suggesting promising anticancer properties:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HepG-2 | 5e | 15 |
| HCT-116 | 5f | 12 |
| MDA-MB-231 | 5y | 10 |
These findings underscore the potential of thiazole derivatives as candidates for further development in cancer therapy .
Q & A
Basic: What are the established synthetic routes for preparing 2-hydrazinyl thiazole derivatives?
Methodological Answer:
The synthesis of 2-hydrazinyl thiazoles typically involves two key approaches:
- Hantzsch Thiazole Synthesis : Condensation of α-haloketones with thiosemicarbazides or hydrazine derivatives under basic or acidic conditions. For example, microwave-assisted Hantzsch reactions improve reaction efficiency and yield .
- Post-Functionalization : Reacting pre-formed thiazole cores with hydrazine. For instance, hydrazine substitution at the 2-position of 4-arylthiazoles is achieved via nucleophilic displacement of halides or via thiourea intermediates .
Key Considerations : Solvent choice (ethanol, DMF) and catalysts (LiCl) significantly influence reaction kinetics and purity .
Basic: How is the structural integrity of 2-hydrazinyl-4-(6-methoxynaphthalen-2-yl)thiazole validated?
Methodological Answer:
Validation relies on multi-technique characterization:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxynaphthalene protons at δ 3.8–4.0 ppm for OCH) and hydrazinyl NH signals (δ 4.5–5.5 ppm) .
- Mass Spectrometry (LC-MS) : Determines molecular ion peaks (e.g., [M+H] at m/z 309.3) and isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereoelectronic effects (SHELX software is widely used) .
Advanced: What strategies enhance synthetic yield for hydrazinyl thiazoles with sterically hindered aryl groups?
Methodological Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
- Catalytic Systems : LiCl or Pd-based catalysts stabilize intermediates in Suzuki-Miyaura cross-coupling for aryl group introduction .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky aryl precursors, while ethanol minimizes side reactions .
Data Table :
| Aryl Group | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methoxynaphthyl | LiCl | Ethanol | 72 | |
| 4-Biphenylyl | None | DMF | 65 |
Advanced: How do substituents on the hydrazinyl group modulate biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (NO, CF) : Enhance antibacterial activity by increasing electrophilicity and membrane penetration. For example, trifluoromethyl derivatives show 4× higher MIC against S. aureus .
- Hydrogen-Bonding Motifs : Hydrazinyl NH groups form H-bonds with enzyme active sites (e.g., thymidylate synthase), validated via molecular docking .
- Steric Effects : Bulky substituents (e.g., naphthalene) reduce activity against intracellular targets due to poor diffusion .
Advanced: How can computational methods predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulates interactions with proteins (e.g., EGFR kinase). The methoxynaphthalene group often occupies hydrophobic pockets, while the hydrazinyl group hydrogen-bonds with catalytic residues .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to design analogs .
Data Contradiction: How to resolve discrepancies in reported biological activities of similar thiazoles?
Methodological Answer:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control for Substituent Effects : Compare analogs with identical aryl/hydrazinyl groups but varying para-substituents (e.g., 4-F vs. 4-OCH) .
- Crystallographic Validation : Confirm target engagement via co-crystallization (e.g., PDB deposition) to rule off-target effects .
Basic: What analytical techniques quantify purity and stability of this compound?
Methodological Answer:
- HPLC-PDA : Detects impurities at 254 nm; retention time shifts indicate degradation (e.g., hydrazine oxidation to diazenes) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >250°C for hydrazinyl thiazoles) .
- Elemental Analysis : Validates stoichiometry (e.g., CHNOS requires C 58.51%, H 4.52%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
